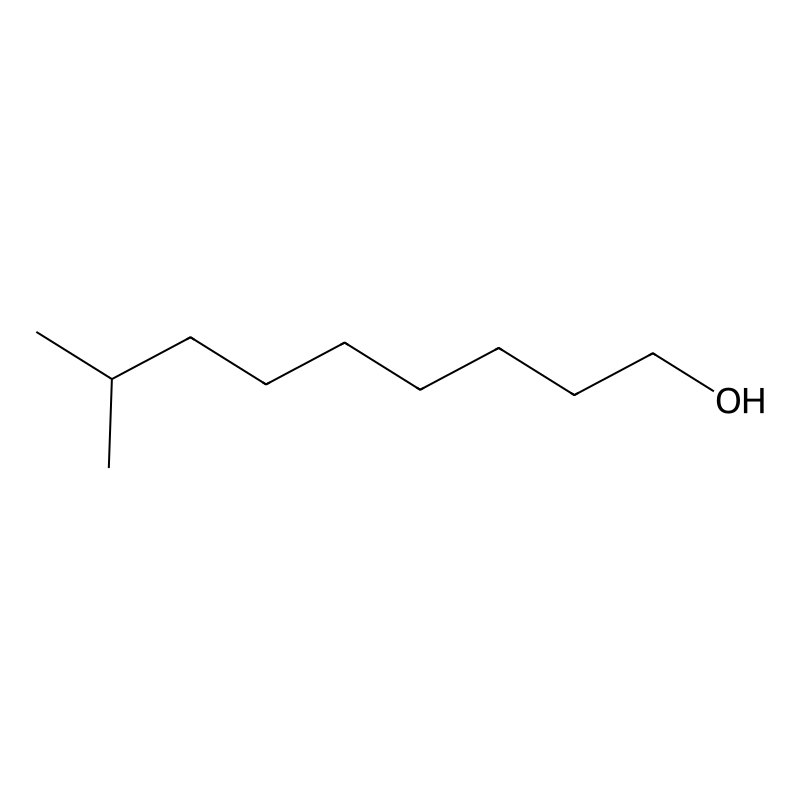

Isodecanol

C10H21OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C10H21OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 150 mg/L at 25 °C (est)

Solubility in water, g/100ml: 2.5

Canonical SMILES

Isodecanol is a primary, branched-chain C10 alcohol, typically existing as a clear, slightly viscous liquid comprised of various isomers, including trimethyl-heptanols and dimethyl-octanols. It serves as a critical chemical intermediate, primarily in the synthesis of high-molecular-weight plasticizers (e.g., diisodecyl phthalate, DIDP), surfactants, and esters for synthetic lubricants. Its branched structure is a key attribute, imparting distinct physical properties such as a low melting point (-60 °C) and a high boiling range (215-225 °C), which differentiate its performance from linear C10 alcohols and other branched analogs in demanding industrial applications.

Substituting Isodecanol with its linear counterpart, 1-decanol, or a shorter-chain branched alcohol like 2-ethylhexanol (2-EH), is often unfeasible as it fundamentally alters the performance of downstream products. The specific branching of isodecanol is directly responsible for the low-temperature flexibility and reduced volatility of its derivatives. For example, plasticizers made from isodecanol (like DIDP) exhibit greater permanence and lower migration compared to those from 2-EH (like DOP/DEHP). Similarly, surfactants derived from branched alcohols show different foaming and wetting characteristics than their linear counterparts. Therefore, replacing isodecanol with a seemingly similar alcohol can lead to product failure, particularly in applications governed by strict volatility, durability, or low-temperature performance standards.

Superior Low-Temperature Fluidity for Simplified Handling and Formulation

The branched isomeric structure of Isodecanol results in a significantly lower melting point compared to its linear analog, 1-decanol. Isodecanol has a reported melting point of -60 °C, ensuring it remains a liquid under a wide range of storage and processing conditions. In contrast, 1-decanol has a melting point of 6.4 °C, meaning it can solidify in cool climates, requiring heated storage and handling equipment.

| Evidence Dimension | Melting Point (°C) |

| Target Compound Data | -60 °C |

| Comparator Or Baseline | 1-Decanol: 6.4 °C |

| Quantified Difference | 66.4 °C lower melting point than the linear isomer |

| Conditions | Standard atmospheric pressure. |

This eliminates the need for heated storage and transfer lines that would be required for 1-decanol, reducing operational complexity and cost.

Precursor to Low-Volatility Plasticizers for High-Permanence Applications

The longer, branched C10 chain of isodecanol is a key precursor for producing high molecular weight plasticizers like Diisodecyl Phthalate (DIDP), which exhibit lower volatility and greater permanence in PVC formulations compared to plasticizers derived from shorter-chain alcohols like 2-ethylhexanol (C8). DIDP, with a molecular weight of 446.68 g/mol, has a measurable performance advantage in applications requiring heat resistance and durability, such as automotive interiors and wire insulation, over C8-derived plasticizers like Diisononyl Phthalate (DINP, ~419 g/mol). This reduced volatility is critical for meeting stringent material standards and ensuring long product lifecycles.

| Evidence Dimension | Molecular Weight of Resulting Phthalate Plasticizer (g/mol) |

| Target Compound Data | Diisodecyl Phthalate (DIDP) from Isodecanol (C10): 446.68 g/mol |

| Comparator Or Baseline | Diisononyl Phthalate (DINP) from Isononyl alcohol (C9): ~419 g/mol |

| Quantified Difference | ~6-7% higher molecular weight, contributing to lower volatility and higher permanence |

| Conditions | Standard esterification of phthalic acid with the respective alcohol. |

Selecting isodecanol as a precursor enables the manufacture of finished goods that retain their flexibility and mass over time, especially at elevated temperatures, which is a critical requirement in automotive and cable applications.

Enables Superior Low-Temperature Performance in Adipate Plasticizers

When used to produce adipate plasticizers, which are specifically designed for cold resistance, isodecanol provides a superior balance of properties. Diisodecyl adipate (DIDA), derived from isodecanol (C10), is noted as a cold-resistant plasticizer that is superior in volatility compared to Diisononyl adipate (DINA), which is derived from C9 isononyl alcohol. This demonstrates that the C10 chain length of isodecanol is critical for achieving lower volatility while maintaining the excellent low-temperature fluidity characteristic of this plasticizer class.

| Evidence Dimension | Volatility & Cold Resistance |

| Target Compound Data | Diisodecyl adipate (DIDA) from Isodecanol (C10): Superior volatility performance among cold-resistant adipates. |

| Comparator Or Baseline | Diisononyl adipate (DINA) from Isononyl alcohol (C9): Excellent cold resistance but higher volatility than DIDA. |

| Quantified Difference | Qualitatively described as 'superior in volatility' to the C9-derived analogue. |

| Conditions | Use as a cold-resistant plasticizer in PVC or synthetic rubber formulations. |

For applications requiring flexibility at low temperatures without compromising on material permanence (e.g., outdoor cables, automotive seals), isodecanol is the optimal precursor for adipate plasticizers.

Precursor for High-Permanence Flexible PVC

Isodecanol is the specified precursor for manufacturing high-molecular-weight plasticizers like DIDP, essential for flexible PVC applications where low volatility, high-temperature resistance, and low migration are critical. This includes automotive interiors, dashboards, and high-specification wire and cable insulation that must maintain integrity and flexibility over a long service life.

Formulation of Cold-Resistant Polymers and Rubbers

Used in the synthesis of specialty adipate esters like DIDA, isodecanol imparts excellent low-temperature flexibility while minimizing plasticizer loss due to volatility. This makes it a key raw material for products that must perform reliably in cold environments, such as seals, gaskets, and outdoor-rated flexible materials.

Synthesis of Synthetic Lubricant Esters

The branched structure and C10 chain length of isodecanol contribute to the favorable viscosity index and thermal stability of polyol esters used in high-performance synthetic lubricants. Its low-temperature fluidity also translates to improved lubricant performance in cold-start conditions.

Intermediate for Specialty Surfactants and Wetting Agents

As a hydrophobe, isodecanol is used to produce nonionic surfactants (alcohol ethoxylates). The branching of the C10 chain influences the resulting surfactant's properties, such as wetting speed and foam profile, making it suitable for specialized industrial cleaning, textile processing, and agrochemical formulations where performance must be tailored beyond what linear alcohol-based surfactants can offer.

Physical Description

Liquid

Colorless liquid; [HSDB]

Clear colorless liquid; [EPA ChAMP: Hazard Characterization] Odor of alcohol; [ExxonMobil MSDS]

SLIGHTLY VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

220 °C

Flash Point

220 °F

104 °C o.c.

Heavy Atom Count

Vapor Density

Relative vapor density (air = 1): 5.5

Density

0.8395

Relative density (water = 1): 0.84

Odor

Decomposition

Melting Point

FP: LESS THAN 140 °F= LESS THAN 60 °C= LESS THAN 333 DEG K

7 °C

UNII

Vapor Pressure

0.0207 mm Hg at 25 °C

Vapor pressure, kPa at 70 °C: 0.13

Impurities

Methods of Manufacturing

Polymerization of propylenes and butenes with phosphoric acid at 200 °C and 3040-6080 kPa to give a mixture of branched olefins /which upon alkaline hydrolysis/ gives isodecyl alcohol.

General Manufacturing Information

Plastics Material and Resin Manufacturing

Isodecanol: ACTIVE

Alcohols, C9-11-iso-, C10-rich: ACTIVE

Alcohols, C9-11-branched: ACTIVE

Commercial products from the family of 6 to 11 carbon alcohols that make up the plasticizer range are available both as ... pure single carbon chain materials and as complex isomeric mixtures. Commercial descriptions of plasticizer range alcohols are ... in general a ... pure material is called "-anol" /eg, 1-decanol/, and the mixtures are called "-yl alcohol /eg, decyl alcohol/ or "iso...yl alcohol" /eg, isodecyl alcohol/.